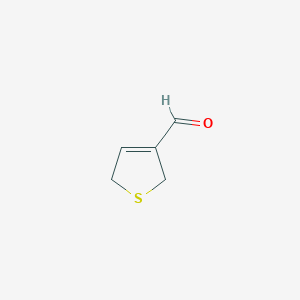

2,5-Dihydrothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOFHNNNQBUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368753 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-16-0 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,5-dihydrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The unique structural and electronic properties of this aldehyde make it a crucial intermediate for the synthesis of a variety of complex sulfur-containing heterocycles. This document delves into the primary synthetic strategies, with a detailed focus on the Vilsmeier-Haack formylation of 2,5-dihydrothiophene. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters for successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound

The 2,5-dihydrothiophene scaffold, also known as a 3-thiolene, is a five-membered, partially saturated heterocyclic system containing a sulfur atom.[1] This moiety is a versatile precursor in organic synthesis, notably in the preparation of conjugated dienes and more complex heterocyclic systems. The introduction of a carbaldehyde group at the 3-position significantly enhances its utility, providing a reactive handle for a wide array of chemical transformations.

This compound (CAS No. 113772-16-0) serves as a critical starting material for the synthesis of various biologically active molecules.[2][3] Its ability to undergo condensations, oxidations, and cyclization reactions makes it an attractive building block for constructing novel molecular architectures with potential therapeutic applications. The strategic importance of this compound lies in its capacity to act as a linchpin in the assembly of complex fused ring systems, which are often found in pharmacologically active agents.

This guide will provide a detailed exploration of the most effective methods for the synthesis of this key intermediate, with a strong emphasis on the practical aspects and the chemical principles that govern these transformations.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The electron-rich double bond in 2,5-dihydrothiophene makes it a suitable substrate for this electrophilic substitution.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is the key electrophile in the reaction.

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 2,5-dihydrothiophene ring attacks the carbon atom of the Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.

The regioselectivity of the formylation at the C3 position is dictated by the electronic properties of the 2,5-dihydrothiophene ring, where the double bond provides the necessary nucleophilicity for the electrophilic attack.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: General workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a robust procedure for the Vilsmeier-Haack formylation of 2,5-dihydrothiophene, adapted from established methods for similar heterocyclic systems.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 2,5-Dihydrothiophene | C₄H₆S | 86.16 | 1708-32-3 | ≥98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |

| Sodium acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Anhydrous |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2,5-dihydrothiophene (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, deionized water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram: Experimental Workflow for Vilsmeier-Haack Synthesis

Caption: Step-by-step workflow for the synthesis.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is a primary method, other synthetic routes to 2,5-dihydrothiophene derivatives exist and may be adaptable for the synthesis of the target carbaldehyde.

Reaction of α-Mercapto Aldehydes or Ketones with Vinylphosphonium Salts

A general and effective method for preparing a range of alkylated 2,5-dihydrothiophenes involves the reaction of α-mercapto aldehydes or ketones with substituted vinylphosphonium salts.[1] This approach relies on an initial Michael addition of the mercaptide to the vinylphosphonium salt, followed by an intramolecular Wittig reaction to close the ring.[1] This method is advantageous due to its high yields and mild reaction conditions.[1] To synthesize this compound via this route, one would need to start with an appropriate α-mercapto aldehyde and a vinylphosphonium salt that would lead to the desired product.

Reduction of Substituted Thiophenes

The reduction of appropriately substituted thiophenes using alkali metals, such as sodium, in liquid ammonia provides a direct route to 2,5-dihydrothiophene derivatives.[1] Starting with a 3-formylthiophene, this reduction could potentially yield the desired this compound. However, the conditions for this reaction are harsh and may not be compatible with the aldehyde functional group.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9-10 ppm), the vinylic proton, and the methylene protons of the dihydrothiophene ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 180-190 ppm) and the other carbon atoms of the heterocyclic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutic agents. The Vilsmeier-Haack reaction stands out as the most direct and reliable method for its preparation. This guide has provided a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles. By understanding the reaction mechanism and adhering to the outlined experimental procedures, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery programs. Further exploration of alternative synthetic routes may offer milder conditions or improved yields, and such investigations are encouraged to advance the field of heterocyclic chemistry.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

physicochemical properties of 2,5-Dihydrothiophene-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dihydrothiophene-3-carbaldehyde

Abstract

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the reactive aldehyde group and a partially saturated thiophene ring, making it a versatile building block for the synthesis of more complex molecular architectures. Thiophene derivatives are well-established pharmacophores, and their partially saturated analogues offer unique three-dimensional structures that are increasingly sought after in drug design. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety considerations for this compound, serving as a critical resource for researchers engaged in its use.

Introduction

The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged sulfur-containing heterocycle frequently employed in the design of pharmaceuticals and functional materials.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet it possesses distinct electronic properties, polarity, and metabolic profile that can be leveraged to fine-tune a drug candidate's efficacy and safety. Many approved drugs, such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel, feature a thiophene core. The introduction of functional groups, such as an aldehyde, provides a chemical handle for further elaboration, making thiophene-carboxaldehydes valuable synthetic intermediates.[2][3]

Overview of this compound

This compound (CAS No. 113772-16-0) represents a less aromatic, more flexible variant of the classic thiophene scaffold.[4][5] This partial saturation disrupts the planarity and aromaticity of the thiophene ring, introducing a stereocenter and enabling the exploration of chemical space in three dimensions. The presence of the aldehyde at the 3-position, adjacent to the double bond, creates a conjugated system that influences its reactivity and spectroscopic properties. This unique combination of features makes it a promising starting material for synthesizing novel thiacycles and other heterocyclic systems with potential biological activity.[6]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound are summarized below. It is important to note that while data for the title compound is available, some properties like boiling and melting points are not widely reported in the provided search results; therefore, data for the parent 2,5-dihydrothiophene is included for context.[7][8]

| Property | Value | Source |

| CAS Number | 113772-16-0 | [4][5][9] |

| Molecular Formula | C₅H₆OS | [4][5] |

| Molecular Weight | 114.17 g/mol | [4][5] |

| Exact Mass | 114.01393598 Da | [4] |

| LogP (Octanol/Water) | 0.3 | [4] |

| Topological Polar Surface Area | 42.4 Ų | [4] |

| Boiling Point (of parent) | 119.9 ± 29.0 °C at 760 mmHg | [7] |

| Melting Point (of parent) | -49.3 °C | [7] |

| Solubility | Soluble in most organic solvents. | [8] |

Spectroscopic and Structural Characterization

Elucidating the structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this molecule, the most prominent and diagnostic absorption bands are expected to be:

-

C=O Stretch: A strong, sharp peak around 1670-1700 cm⁻¹ characteristic of an α,β-unsaturated aldehyde.

-

C=C Stretch: A medium intensity peak around 1600-1650 cm⁻¹ from the double bond within the ring.

-

C-H Stretch (Aldehydic): Two weak bands typically appear around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretch (Aliphatic/Vinylic): Peaks just below and above 3000 cm⁻¹ corresponding to the sp² and sp³ hybridized C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

An aldehydic proton (CHO) as a singlet or narrow triplet in the highly deshielded region of δ 9-10 ppm.

-

A vinylic proton on the double bond (C=CH) appearing around δ 6.5-7.5 ppm.

-

Two sets of methylene protons (-CH₂-S- and -CH₂-C=) in the aliphatic region (δ 2.5-4.0 ppm), likely showing complex splitting patterns due to coupling with each other.

-

-

¹³C NMR: The carbon spectrum would confirm the carbon skeleton:

-

A carbonyl carbon (C=O) signal in the far downfield region, typically δ 190-200 ppm.

-

Two sp² carbons of the double bond between δ 120-150 ppm.

-

Two sp³ carbons of the methylene groups in the upfield region, typically δ 20-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) or other characteristic cleavages of the dihydrothiophene ring.

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2,5-dihydrothiophene derivatives can be achieved through various methods, including the gold-catalyzed cycloisomerization of α-thioallenes.[10] For 2,5-dihydrothiophene-3-carbaldehydes specifically, organocatalyzed reactions have been shown to be effective.[6] A general approach may involve the reaction of a suitable sulfur-containing nucleophile with an α,β-unsaturated aldehyde or a related electrophile, followed by cyclization. Dehydrogenation of the corresponding dihydrothiophene precursor using an oxidizing agent like manganese dioxide is another plausible route, analogous to methods used for similar thiophene aldehydes.[11]

Chemical Reactivity

The reactivity of this molecule is dictated by its two primary functional components: the aldehyde group and the dihydrothiophene ring.

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2,5-dihydrothiophene-3-carboxylic acid using standard oxidizing agents (e.g., PCC, KMnO₄).

-

Reduction: It can be reduced to 2,5-dihydrothiophene-3-yl)methanol with reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Condensation Reactions: It can undergo condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[12]

-

-

Reactions of the Dihydrothiophene Ring:

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone (2,5-dihydrothiophene-1,1-dioxide) using oxidizing agents like hydrogen peroxide.[8]

-

Reduction/Hydrogenation: The double bond can be hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C), to yield tetrahydrothiophene-3-carbaldehyde.[8]

-

Ring-Opening: Under strongly reducing conditions, such as with sodium in liquid ammonia, the ring can be opened.[8]

-

Caption: Key reactivity pathways for this compound.

Handling, Stability, and Safety

As a research chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Target Organ Toxicity | H335: May cause respiratory irritation |

(Source: PubChem CID 2463121)[4]

Recommended Handling and Storage:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13][14]

-

Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14] Avoid breathing vapors or dust. Prevent electrostatic charge buildup.[13]

-

Stability: The compound is generally stable under recommended storage conditions.[13] Hazardous decomposition products formed under fire conditions may include carbon oxides and sulfur oxides.[13]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a key starting material for building diverse molecular libraries.

-

Drug Discovery: Thiophene-based scaffolds are of high interest for developing new therapeutic agents.[15] This compound can be used to synthesize novel analogues of existing drugs or to create entirely new chemical entities for screening against various biological targets, including those for cancer and neurological disorders.[15][16]

-

Organic Synthesis: It serves as a building block for constructing larger, more complex heterocyclic systems. The aldehyde can be used as a point of extension, while the dihydrothiophene ring can be further modified or used to impart specific conformational constraints on the final molecule.

Conclusion

This compound is a valuable heterocyclic building block with a rich profile of chemical reactivity. Its physicochemical properties, characterized by the dual functionality of an α,β-unsaturated aldehyde and a partially saturated sulfur heterocycle, make it a compelling substrate for synthetic chemists. A thorough understanding of its properties, spectroscopic signatures, and safe handling procedures is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Chemsrc. (2025). 2,5-Dihydrothiophene | CAS#:1708-32-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C5H6OS | CID 2463121. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

- Google Patents. (1984). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydrothiophene | C4H6S | CID 137168. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dihydro- (CAS 1708-32-3). Retrieved from [Link]

-

Alchemist Chemical. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahan-Javed/0b68a73079f041262d141e6b9a8966b96e6259c9]([Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DIMETHYLTHIOPHENE-3-CARBOXALDEHYDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde | C7H8OS | CID 2762759. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Retrieved from [Link]

-

MDPI. (2017). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dihydrothiophene | CAS#:1708-32-3 | Chemsrc [chemsrc.com]

- 8. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 12. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 2,5-Thiophenedicarboxaldehyde(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2,5-Dihydrothiophene-3-carbaldehyde: A Technical Guide

Introduction

2,5-Dihydrothiophene-3-carbaldehyde is a heterocyclic compound of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex sulfur-containing molecules. Its unique structural features, comprising a partially saturated five-membered sulfur-containing ring and a reactive aldehyde group, make it a valuable intermediate for drug discovery and materials science. This guide provides an in-depth analysis of the spectroscopic data for this compound (C₅H₆OS, Molecular Weight: 114.17 g/mol ), offering researchers and drug development professionals a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

While direct, publicly available spectra for this specific compound are limited, this guide will present a detailed, predicted analysis based on the established principles of spectroscopy and comparative data from structurally related thiophene derivatives. This approach provides a robust framework for the identification and characterization of this compound in a research setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectroscopic signatures. The key features to consider are the aldehyde group (-CHO), the carbon-carbon double bond within the dihydrothiophene ring, and the two methylene groups adjacent to the sulfur atom.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative signals.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the aldehydic proton, the vinylic proton, and the two methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 9.5 - 10.0 | Singlet (s) | 1H | Aldehydic H (-CHO) | Aldehydic protons are highly deshielded and typically appear in this downfield region. For example, the aldehydic proton in benzo[b]thiophene-3-carbaldehyde appears at 10.13 ppm.[3] |

| 7.0 - 7.5 | Triplet (t) or Singlet (s) | 1H | Vinylic H (C=CH) | The vinylic proton is attached to a double bond and is deshielded. Its multiplicity will depend on the coupling with the adjacent methylene protons. |

| 3.8 - 4.2 | Multiplet (m) | 2H | Methylene H (-CH₂-S) | These protons are adjacent to the sulfur atom, which causes a moderate downfield shift. |

| 3.4 - 3.8 | Multiplet (m) | 2H | Methylene H (-CH₂-C=) | These protons are adjacent to the double bond and will be slightly upfield compared to the protons next to the sulfur. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom in the molecule. While specific data for the target molecule is not publicly available, PubChem indicates its existence from a proprietary database.[1] The predicted shifts are based on data from related thiophene derivatives.[3][4]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| 185 - 195 | Aldehydic C (-CHO) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. For instance, the aldehydic carbon in benzo[b]thiophene-3-carbaldehyde is at 185.5 ppm.[3] |

| 140 - 150 | Vinylic C (C=CH) | The carbon of the double bond attached to the aldehyde group will be downfield due to the electron-withdrawing effect of the aldehyde. |

| 130 - 140 | Vinylic C (C=CH) | The other carbon of the double bond. |

| 30 - 40 | Methylene C (-CH₂-S) | The carbon atom bonded to the sulfur will be shifted downfield compared to a standard alkane carbon. |

| 25 - 35 | Methylene C (-CH₂-C=) | The carbon atom adjacent to the double bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group in the aldehyde.

Predicted IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Justification |

| 2820 - 2850 and 2720 - 2750 | C-H Stretch | Medium to Weak | Characteristic Fermi doublet for the aldehyde C-H bond. |

| 1680 - 1700 | C=O Stretch | Strong | The carbonyl stretch is one of the most intense absorptions in the IR spectrum. Conjugation with the C=C double bond will lower the frequency from that of a simple aliphatic aldehyde. |

| 1630 - 1650 | C=C Stretch | Medium | Absorption due to the carbon-carbon double bond in the ring. |

| 2850 - 3000 | C-H Stretch | Medium | Aliphatic C-H stretching from the methylene groups. |

| 600 - 800 | C-S Stretch | Weak to Medium | Characteristic absorption for carbon-sulfur bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 114.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of the aldehyde proton: [M-1]⁺ at m/z 113.

-

Loss of the formyl radical: [M-29]⁺ at m/z 85, corresponding to the loss of the -CHO group. This is often a prominent peak for aldehydes.

-

Retro-Diels-Alder reaction: Cleavage of the dihydrothiophene ring could lead to various smaller fragments.

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken prior to the sample measurement.

Mass Spectrometry

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this analysis.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program that allows for the elution of the compound.

-

MS Conditions: Acquire the mass spectrum in the m/z range of 40-200.

Conclusion

The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. This guide provides a detailed, albeit predicted, framework for interpreting the spectral features of this compound. The aldehydic protons and carbon, the vinylic protons and carbons, and the methylene groups each give rise to characteristic signals in the NMR spectra. The strong carbonyl absorption in the IR spectrum is a key identifying feature. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this compound in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

LookChem. 3-Thiophenecarboxaldehyde. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link]

-

PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Link]

-

PubChem. 2,5-Dihydrothiophene. [Link]

-

SpectraBase. Thiophene-2,5-dicarbaldehyde. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

Sources

stability and storage of 2,5-Dihydrothiophene-3-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 2,5-Dihydrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a partially saturated sulfur-containing ring with a reactive aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the very features that make this molecule attractive also contribute to its potential instability. A thorough understanding of its chemical reactivity, degradation pathways, and optimal storage conditions is paramount for any researcher utilizing this compound. This guide provides a comprehensive overview of the , offering field-proven insights and detailed protocols to ensure the integrity of your research.

The reproducibility and success of experimental work heavily rely on the quality and purity of starting materials. For a reactive molecule like this compound, improper handling and storage can lead to the formation of impurities, altering its reactivity and potentially leading to misleading experimental outcomes. This guide is designed to equip researchers with the necessary knowledge to mitigate these risks.

Chemical Reactivity and Intrinsic Stability

The stability of this compound is intrinsically linked to the chemical properties of its two key functional components: the dihydrothiophene ring and the aldehyde group.

The Dihydrothiophene Moiety: A Target for Oxidation

The sulfur atom in the 2,5-dihydrothiophene ring is susceptible to oxidation.[1] This is a critical factor contributing to the compound's air sensitivity. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.

The Aldehyde Functional Group: Reactivity and Polymerization Potential

Aldehydes are well-known for their reactivity. The aldehyde group in this compound is prone to oxidation to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and is a common degradation pathway for many aldehydes.

Air Sensitivity: A Practical Consequence

The combination of a readily oxidizable sulfur atom and an aldehyde functional group explains the "air sensitive" nature of this compound, as noted in safety data sheets.[2][3] The primary degradation pathway upon exposure to air is likely oxidation.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of the sulfur atom and the aldehyde group by excluding atmospheric oxygen.[2][3] |

| Container | Tightly sealed, opaque container | Prevents exposure to air and moisture, and protects from light to minimize photolytic degradation.[2][3] |

| Environment | Dry, well-ventilated area away from heat and ignition sources | Ensures a stable external environment and minimizes safety hazards.[2][3] |

Safe Handling Procedures

When working with this compound, the following procedures are recommended to minimize degradation:

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Minimize Air Exposure: When not in an inert atmosphere, minimize the time the container is open to the air.

-

Use Clean Equipment: Ensure all glassware and equipment are clean and dry to avoid introducing contaminants that could catalyze degradation.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[2][3]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound.

Oxidative Degradation

This is the most likely degradation pathway. The primary products would be 2,5-dihydrothiophene-3-carboxylic acid (from aldehyde oxidation) and the sulfoxide or sulfone of the parent aldehyde.

Caption: Forced Degradation Study Workflow.

Stability-Indicating Analytical Method (HPLC)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products. [4]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose.

Protocol for RP-HPLC Method Development:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a good general-purpose column for small organic molecules. [5]2. Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common mobile phase for RP-HPLC. [6]3. Isocratic vs. Gradient Elution: Begin with an isocratic elution (constant mobile phase composition) and, if necessary, move to a gradient elution (changing mobile phase composition over time) to achieve better separation of the parent compound from its degradation products.

-

Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. [6]

Purity Confirmation and Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and for identifying the structure of any degradation products. [7]By comparing the NMR spectrum of a degraded sample to that of a pure, unstressed sample, one can identify new signals corresponding to degradation products. Further analysis of these signals can lead to the elucidation of the structures of these impurities.

Data Interpretation and Best Practices

Interpreting Chromatographic Data

When analyzing the chromatograms from a stability study, look for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks, which correspond to degradation products.

-

Changes in the retention times of peaks, which could indicate changes in the sample matrix.

Mass Balance

In a stability study, the total amount of the drug and its degradation products should remain constant. This is known as mass balance. Achieving a good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected by the analytical method. [8]

Establishing a Shelf-Life

The data generated from long-term and accelerated stability studies can be used to determine a re-test period or shelf-life for this compound under defined storage conditions.

Conclusion

This compound is a valuable research chemical whose utility is directly linked to its purity. Its inherent sensitivity to air and potential for other degradation pathways necessitates careful storage and handling. By implementing the recommendations and protocols outlined in this guide, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes. A proactive approach to understanding and managing the stability of research chemicals is a cornerstone of good scientific practice.

References

-

MedCrave. (2016-12-14). Forced Degradation Studies. Retrieved from [Link]

-

PubMed. (2000-01). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Retrieved from [Link]

-

SGS. (2011-01). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ManTech Publications. (n.d.). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022-10-12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (2019-02-20). Development of Stability-Indicating HPLC Method and Accelerated Stability Studies for Osmotic and Pulsatile Tablet Formulations of Clopidogrel Bisulfate. Retrieved from [Link]

-

ECronicon. (2016-04-05). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. admin.mantechpublications.com [admin.mantechpublications.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sgs.com [sgs.com]

Navigating the Chemical Landscape of CAS 113772-16-0 and the Potent Metabolic Modulator GW501516 (Cardarine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity associated with CAS number 113772-16-0 and the potent, selective peroxisome proliferator-activated receptor delta (PPARδ) agonist GW501516, also known as Cardarine. A critical point of clarification is addressed at the outset: while the query specified CAS 113772-16-0, the vast body of scientific and drug development literature points to a likely interest in GW501516 (CAS 317318-70-0), a compound with significant biological activity. This guide will first delineate the chemical identity of CAS 113772-16-0, 2,5-dihydrothiophene-3-carbaldehyde, and then dedicate a thorough review to the pharmacology, synthesis, biological impact, and clinical history of GW501516, a molecule of great interest and controversy in metabolic disease research and sports science.

Part 1: Clarification of Chemical Identities

Initial searches for CAS number 113772-16-0 identify the compound This compound .[1][2][3][4] Publicly available data on this chemical is sparse, primarily consisting of its basic chemical properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 113772-16-0 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₆OS[3] |

| Molecular Weight | 114.17 g/mol [3] |

There is no evidence in the scientific literature to suggest that this compound is used as a starting material or intermediate in the synthesis of GW501516. The concurrent appearance of information on GW501516 with the queried CAS number likely stems from algorithmic association rather than a direct chemical relationship.

In contrast, GW501516 (Cardarine) is a well-documented, biologically active compound with a distinct chemical identity.

Table 2: Chemical Properties of GW501516 (Cardarine)

| Property | Value |

| CAS Number | 317318-70-0 |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid[1][5] |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂[5] |

| Molecular Weight | 453.5 g/mol [5] |

| Synonyms | GW-501,516, GW1516, GSK-516, Endurobol[6] |

Given the depth of research and relevance to drug development, the remainder of this guide will focus on GW501516.

Part 2: GW501516 (Cardarine) - A Deep Dive

Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, GW501516 was initially investigated as a potential treatment for metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia.[6][7][8]

Mechanism of Action: A Potent PPARδ Agonist

GW501516 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[6][9] It exhibits high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[6][9]

PPARδ is a nuclear hormone receptor that functions as a ligand-activated transcription factor, playing a crucial role in the regulation of fatty acid metabolism.[2] Activation of PPARδ by GW501516 leads to a cascade of downstream effects, primarily in metabolically active tissues such as skeletal muscle, the heart, and the liver.[2][9]

The core mechanistic action of GW501516 is to shift the body's energy preference from glucose to lipids.[8] It achieves this by upregulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[1][2] This metabolic reprogramming has been shown to increase endurance and promote fat loss, which are the primary drivers for its illicit use as a performance-enhancing drug.[8]

Caption: Mechanism of action of GW501516.

Synthesis and Characterization

The synthesis of GW501516 has been described in the literature, with one efficient method involving a four-step process starting from o-cresol.[10] Another approach utilizes sequential, position-selective, Pd-catalyzed cross-coupling reactions of 2,4-dibromo-5-hydroxymethylthiazole.[6] The structural integrity and purity of the synthesized compound and its metabolites are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[11]

Recent research has also focused on the polymorphic forms of GW501516, identifying and characterizing several different crystal structures.[1][12][13] This is of particular importance in pharmaceutical development, as different polymorphs can exhibit varying solubility, stability, and bioavailability.

Biological Effects and Potential Therapeutic Applications

-

Enhanced Endurance: Animal studies demonstrated a dramatic improvement in physical performance and endurance in mice treated with GW501516.[9]

-

Metabolic Disease: As a PPARδ agonist, GW501516 showed promise in preclinical models for treating obesity, type 2 diabetes, and dyslipidemia by improving insulin sensitivity and promoting fatty acid oxidation.[2][7]

-

Cardioprotection: Research has suggested that PPARδ activation may have protective effects on cardiomyocytes and reduce cardiac fibrosis.[9]

The Discontinuation of Clinical Development: Safety Concerns

Despite its promising preclinical data, the development of GW501516 was halted in 2007 during Phase II clinical trials. The decision was made after animal studies revealed that the compound caused rapid cancer development in several organs.[6] This carcinogenic potential is also believed to be mediated through the activation of the PPARδ receptor.[6]

Due to these significant safety risks, GW501516 is not approved for human use. Regulatory bodies, including the World Anti-Doping Agency (WADA) and the Australian Therapeutic Goods Administration (TGA), have issued warnings about its dangers and have banned its use in sports.[8][9]

Part 3: Experimental Protocols and Methodologies

In Vitro Analysis of PPARδ Activation

A common method to assess the activity of compounds like GW501516 is a reporter gene assay.

Step-by-Step Protocol:

-

Cell Culture: HeLa cells or other suitable cell lines are cultured under standard conditions.

-

Transfection: Cells are transfected with expression vectors for the PPARδ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: Transfected cells are treated with varying concentrations of GW501516 or a vehicle control.

-

Lysis and Assay: After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value.

Caption: Workflow for a PPARδ reporter gene assay.

Analytical Detection in Biological Samples

For doping control purposes, sensitive analytical methods are required to detect GW501516 and its metabolites in urine.

Methodology:

-

Sample Preparation: Urine samples undergo enzymatic hydrolysis followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.

-

Chromatographic Separation: The extracted samples are analyzed using liquid chromatography (LC) to separate GW501516 and its metabolites.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific detection and quantification of the target compounds.[11]

Conclusion

The chemical designated by CAS number 113772-16-0 is this compound, a compound with limited publicly available information. In contrast, GW501516 (Cardarine), a potent PPARδ agonist, has been the subject of extensive research due to its profound effects on metabolism and endurance. While it showed initial therapeutic promise for metabolic disorders, its development was terminated due to significant carcinogenesis risks observed in animal studies. For drug development professionals and researchers, GW501516 serves as a case study in the complexities of targeting metabolic pathways and the critical importance of long-term safety assessments. Its continued illicit use highlights the need for robust analytical methods for its detection and ongoing education about its potential health dangers.

References

-

Wei, Z., Li, W., & Xu, Y. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. The Journal of Organic Chemistry, 68(23), 9116–9118. [Link]

-

Pereira, R., Gaudon, C., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, Á. R. (2006). Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. Bioorganic & Medicinal Chemistry Letters, 16(1), 49–54. [Link]

-

Thevis, M., Möller, I., Thomas, A., Beuck, S., & Schänzer, W. (2010). Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing. Analytical Chemistry, 82(11), 4507–4515. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9803963, GW 501516. Retrieved from [Link]

-

Pelton, P. (2006). GW-501516 GlaxoSmithKline/Ligand. Current Opinion in Investigational Drugs, 7(4), 360–370. [Link]

-

Wikipedia. (n.d.). GW501516. Retrieved from [Link]

-

Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. Molecules, 29(9), 2169. [Link]

-

Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2025). Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis. ResearchGate. [Link]

-

ChemSrc. (n.d.). This compound | CAS#:113772-16-0. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Cardarine. Retrieved from [Link]

-

Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers. [Link]

-

Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. PMC. [Link]

-

Sport Integrity Australia. (2018). GW1516 (GW501516) Use - Popular But Deadly. Retrieved from [Link]

-

Hairui Chemical. (n.d.). 2,5-DIHYDROTHIOPHENE-3-CARBALDEHYDE_113772-16-0. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. sportintegrity.gov.au [sportintegrity.gov.au]

- 7. GW501516 - Wikipedia [en.wikipedia.org]

- 8. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GW-501516 GlaxoSmithKline/Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldehyde Moiety in 2,5-Dihydrothiophene-3-carbaldehyde: A Hub of Tunable Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydrothiophene-3-carbaldehyde, a heterocyclic aldehyde, presents a fascinating case study in chemical reactivity, where the interplay between a sulfur-containing scaffold and a reactive aldehyde group offers a rich landscape for synthetic diversification. This guide provides a comprehensive exploration of the reactivity of the aldehyde moiety within this molecule, grounded in mechanistic principles and supported by field-proven experimental insights. We will delve into the electronic and steric factors governing its behavior in key organic transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions. Detailed, step-by-step protocols for these reactions are provided, alongside mechanistic diagrams and quantitative data, to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Introduction: Unveiling the Potential of a Unique Heterocycle

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer both structural diversity and tunable reactivity. This compound emerges as a compelling candidate in this pursuit. The molecule's architecture, featuring a partially saturated five-membered sulfur-containing ring appended with an aldehyde group, creates a unique electronic environment that dictates the reactivity of the carbonyl carbon.

The sulfur atom in the dihydrothiophene ring, through its lone pairs, can exert a significant electronic influence on the adjacent π-system, thereby modulating the electrophilicity of the aldehyde. This inherent tunability, coupled with the aldehyde's capacity to undergo a wide array of chemical transformations, makes this compound a valuable synthon for the construction of complex molecular frameworks. Dihydrothiophene derivatives have shown promise in various therapeutic areas, and understanding the reactivity of this key functional group is paramount for its effective utilization in medicinal chemistry.[1]

This guide will systematically dissect the reactivity of the aldehyde group, providing both a theoretical framework and practical, actionable protocols for its chemical manipulation.

Structural and Electronic Landscape

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic and steric properties of the dihydrothiophene ring.

2.1. Electronic Effects: A Balancing Act

The sulfur atom in the 2,5-dihydrothiophene ring can participate in resonance, donating a lone pair of electrons into the π-system of the double bond. This electron-donating effect can, to some extent, decrease the partial positive charge on the carbonyl carbon of the aldehyde, potentially reducing its electrophilicity compared to a simple aliphatic aldehyde. However, the sulfur atom also possesses inductive electron-withdrawing properties due to its electronegativity. The overall electronic influence is a nuanced balance of these opposing effects.

Furthermore, the position of the double bond in the ring is crucial. In the 2,5-dihydrothiophene isomer, the double bond is not in direct conjugation with the aldehyde group. This lack of direct conjugation means that the electronic influence of the sulfur atom is transmitted through the sigma framework, which is generally a weaker effect compared to resonance in a fully conjugated system like thiophene-3-carbaldehyde.

2.2. Spectroscopic Signature

The unique electronic environment of this compound is reflected in its spectroscopic data. While specific experimental data for this exact molecule is not widely published in readily accessible databases, we can infer its characteristics based on related structures and general principles.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet). Olefinic proton: ~6.0-6.5 ppm. Methylene protons (CH₂): ~3.0-4.0 ppm. | The aldehyde proton is highly deshielded. The olefinic proton is in a typical vinyl sulfide environment. The methylene protons are adjacent to the sulfur and the double bond. |

| ¹³C NMR | Carbonyl carbon (C=O): ~185-195 ppm. Olefinic carbons: ~120-140 ppm. Methylene carbons: ~30-40 ppm. | The carbonyl carbon is significantly deshielded. The chemical shifts of the olefinic and methylene carbons are influenced by the sulfur atom. |

| IR Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹. C=C stretch: ~1630-1650 cm⁻¹. C-H (aldehyde): ~2720 and 2820 cm⁻¹. | The C=O stretching frequency is in the typical range for α,β-unsaturated aldehydes, though conjugation is not direct. The two weak C-H stretches are characteristic of an aldehyde.[2][3] |

Note: These are predicted values and should be confirmed by experimental data.

Key Transformations of the Aldehyde Group

The aldehyde functionality in this compound is a versatile handle for a variety of synthetic transformations. This section will detail the mechanistic underpinnings and provide actionable protocols for several key reactions.

Nucleophilic Addition: The Gateway to Functional Diversity

The quintessential reaction of an aldehyde is nucleophilic addition to the electrophilic carbonyl carbon. This reaction forms the basis for creating a wide range of new C-C and C-heteroatom bonds.

3.1.1. Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often employed to introduce a hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[4]

Mechanism of Reduction with NaBH₄

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. The resulting alkoxide is then protonated by a protic solvent (e.g., methanol or ethanol) to yield the primary alcohol.

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Dihydrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydrothiophene-3-carbaldehyde is a bifunctional heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its unique electronic architecture, arising from the interplay between an α,β-unsaturated aldehyde system and a vinyl sulfide moiety within a partially saturated thiophene ring, presents a nuanced reactivity profile. This guide provides a detailed analysis of the molecule's primary electrophilic and nucleophilic centers. By integrating principles of organic chemistry with insights from computational studies on analogous structures, we delineate the key sites for chemical transformations, offering a predictive framework for its application in the synthesis of novel chemical entities.

Molecular Structure and Electronic Landscape

This compound, with the chemical formula C₅H₆OS, features a five-membered dihydrothiophene ring with a carbaldehyde group at the 3-position.[1][2] The conjugation of the aldehyde's carbonyl group with the endocyclic double bond creates an electron-deficient π-system, which is fundamental to its electrophilic character.

The presence of the sulfur atom introduces additional complexity. As a thioether, the sulfur possesses lone pairs of electrons that can, under certain conditions, participate in chemical reactions, bestowing nucleophilic character upon the molecule. The overall electronic landscape is a delicate balance of these competing functionalities.

Analysis of Electrophilic Sites

The primary electrophilic reactivity of this compound is dictated by the α,β-unsaturated aldehyde moiety. This system gives rise to two principal sites susceptible to nucleophilic attack.

The Carbonyl Carbon (C-1'): A Hard Electrophilic Center

The most prominent electrophilic site is the carbonyl carbon of the aldehyde group. The significant difference in electronegativity between carbon and oxygen results in a polarized C=O bond, rendering the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack.[3][4] This type of reaction is often referred to as a 1,2-addition.

-

Mechanism of 1,2-Addition: Strong and "hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct attack at the carbonyl carbon. This irreversible reaction proceeds through a tetrahedral intermediate, which upon protonation yields a secondary alcohol. The rate of this addition can be significantly enhanced by the presence of electron-withdrawing groups.[5]

The β-Carbon (C-4): A Soft Electrophilic Center

Due to conjugation, the electrophilic character of the carbonyl carbon is extended to the β-carbon (C-4) of the dihydrothiophene ring. This phenomenon, known as conjugate addition or Michael addition, provides a second pathway for nucleophilic attack.

-

Mechanism of 1,4-Addition (Michael Addition): Softer, resonance-stabilized nucleophiles, such as enolates, Gilman reagents (lithium dialkylcuprates), and thiols, preferentially attack the β-carbon. This thermodynamically controlled process results in the formation of an enolate intermediate, which subsequently tautomerizes to the more stable keto form upon workup. The propensity for 1,4-addition is a hallmark of α,β-unsaturated carbonyl compounds.

The following diagram illustrates the key resonance structures that highlight the electrophilic nature of both the carbonyl carbon and the β-carbon.

Caption: Resonance delocalization in this compound.

Computational Insights into Electrophilicity

-

LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions of a molecule most susceptible to nucleophilic attack. For α,β-unsaturated systems, the LUMO is typically distributed over the carbonyl carbon, the α-carbon, and the β-carbon, with significant lobes on the carbonyl carbon and the β-carbon, confirming these as the primary electrophilic sites. A lower LUMO energy correlates with higher reactivity towards nucleophiles.[6]

-

Fukui Functions: The Fukui function, f⁻(r), is a powerful tool for identifying sites prone to nucleophilic attack.[5][7] In related thiophene aldehydes, the Fukui function values are consistently highest at the carbonyl carbon and the β-carbon, providing further theoretical validation for the dual electrophilic nature of the molecule.[4]

Analysis of Nucleophilic Sites

While primarily valued for its electrophilic character, this compound also possesses a potential nucleophilic center.

The Sulfur Atom

The sulfur atom in the dihydrothiophene ring is a potential nucleophilic site due to the presence of lone pairs of electrons. It can react with strong electrophiles, such as alkyl halides or oxidizing agents.

-

Oxidation: The sulfur atom is readily oxidized. For instance, 2,5-dihydrothiophene can be oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide.[8] This reactivity is expected to be retained in the carbaldehyde derivative.

-

Alkylation: In principle, the sulfur atom can act as a nucleophile in S-alkylation reactions to form sulfonium salts, although this reactivity may be attenuated by the electron-withdrawing nature of the conjugated system.

The α-Carbon (C-2): A Latent Nucleophilic Site

Under strongly basic conditions, it is conceivable that a proton could be abstracted from the α-carbon (C-2), which is adjacent to the sulfur atom, to form a carbanion. This carbanion would be a potent nucleophile. However, this is likely to be a less favored pathway compared to reactions at the electrophilic centers, especially in the presence of nucleophiles that would preferentially react with the α,β-unsaturated system.

Experimental Protocols for Reactivity Probing

To experimentally validate the predicted electrophilic and nucleophilic sites, a series of well-established organic reactions can be employed.

Probing Electrophilic Sites: A Comparative Protocol

Objective: To differentiate between 1,2-addition and 1,4-addition pathways.

Materials:

-

This compound

-

Methyllithium (for 1,2-addition)

-

Lithium dimethylcuprate (Gilman reagent, for 1,4-addition)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride

-

Standard workup and purification reagents

Protocol:

-

Reaction Setup: In two separate flame-dried flasks under an inert atmosphere (e.g., argon), dissolve this compound in the anhydrous solvent.

-

Nucleophilic Addition:

-

Flask A (1,2-Addition): Cool the solution to -78 °C and add one equivalent of methyllithium dropwise. Stir for 1 hour.

-

Flask B (1,4-Addition): Cool the solution to 0 °C and add one equivalent of lithium dimethylcuprate. Stir for 2-3 hours.

-

-

Quenching: Quench both reactions by the slow addition of saturated aqueous ammonium chloride.

-

Workup and Analysis: Allow the mixtures to warm to room temperature, perform a standard aqueous workup, and extract the organic products. Purify the products by column chromatography. Analyze the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures of the 1,2-adduct (an allylic alcohol) and the 1,4-adduct (a saturated aldehyde).

Caption: Probing electrophilic sites via 1,2- and 1,4-addition.

Summary of Reactive Sites

The following table summarizes the key reactive sites of this compound.

| Site | Type | Reactivity | Probing Reagents |

| Carbonyl Carbon | Electrophilic | Susceptible to 1,2-nucleophilic addition by hard nucleophiles. | Organolithiums, Grignard reagents |

| β-Carbon | Electrophilic | Prone to 1,4-conjugate (Michael) addition by soft nucleophiles. | Gilman reagents, enolates, thiols |

| Sulfur Atom | Nucleophilic | Can be oxidized or alkylated by strong electrophiles. | H₂O₂, m-CPBA, alkyl halides |

| α-Carbon | Nucleophilic (Latent) | Potential for deprotonation under strongly basic conditions to form a carbanion. | Strong, non-nucleophilic bases (e.g., LDA) |

Conclusion

This compound is a versatile synthetic building block with well-defined, yet nuanced, reactive sites. Its primary electrophilic character is centered on the carbonyl carbon and the β-carbon of the α,β-unsaturated aldehyde system, allowing for selective 1,2- or 1,4-additions depending on the nature of the nucleophile. Additionally, the sulfur atom provides a nucleophilic center for reactions with strong electrophiles. A thorough understanding of this reactivity profile, guided by the principles outlined in this guide, is crucial for harnessing the full synthetic potential of this valuable heterocyclic compound in the development of novel pharmaceuticals and functional materials.

References

-

Gavade, S., et al. (2020). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]

-

Morita, N., & Krause, N. (2006). A highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes to 2,5-dihydrothiophenes. Angewandte Chemie International Edition, 45(12), 1897-1899. [Link]

-

Franck, X., et al. (2009). Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions. PubMed. [Link]

-

Wikipedia. (n.d.). Fukui function. Wikipedia. [Link]

-

SCM. (2025). Fukui Function. SCM. [Link]

-

Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

Mary, Y. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. [Link]

-

PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. PubChem. [Link]

-

Gökce, H., et al. (2018). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. ResearchGate. [Link]

-

ResearchGate. (2025). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. ResearchGate. [Link]

-

SciSpace. (n.d.). Fukui function. SciSpace. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. ResearchGate. [Link]

-

Wang, D., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]

-

Wang, Z., et al. (2021). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. [Link]

-

Kumar, R., et al. (2022). Regiodivergent Organocatalytic Reactions. MDPI. [Link]

-

Bak, A., et al. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]

-

Smaoui, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

-

TÜBİTAK Academic Journals. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. TÜBİTAK Academic Journals. [Link]

-

Ain, Q. U., et al. (2023). Substituted 2,5 thiophene dicarboxaldehyde bisthiosemicarbazones and their copper(II) complexes: Synthesis, structure elucidation, HSA binding, biological activities and docking studies. Weizmann Research Portal. [Link]

-

ResearchGate. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. ResearchGate. [Link]

-

Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

-

PubChem. (n.d.). 2,5-Dihydrothiophene. PubChem. [Link]

-

Tu, S., et al. (2007). Convenient Synthesis of Polyfunctional Dihydrothiophenes With Tandem Reaction of 1,3-thiazolidinedione, Aldehyde, Arylamine and Ethyl Cyanoacetate. PubMed. [Link]

-

Semantic Scholar. (1991). Nucleophilic Substitution of Thiophene Derivatives. Semantic Scholar. [Link]

-

ResearchGate. (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate. [Link]

-